Xanomelin
Übersicht
Beschreibung
Xanomeline is a small molecule muscarinic acetylcholine receptor agonist. It was first synthesized in a collaboration between Eli Lilly and Novo Nordisk as an investigational therapeutic for central nervous system disorders . Xanomeline primarily targets the muscarinic M1 and M4 receptor subtypes, which are involved in regulating key neurotransmitter circuits in the brain .
Wissenschaftliche Forschungsanwendungen
Xanomelin wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Behandlung von Erkrankungen des zentralen Nervensystems wie Schizophrenie und Alzheimer-Krankheit . Es hat sich gezeigt, dass es vielversprechend ist, wichtige Neurotransmitterkreisläufe, einschließlich Acetylcholin, Dopamin und Glutamat, zu regulieren, die bei diesen Erkrankungen gestört sind .
Neben seiner Verwendung in der Medizin wird this compound auch in der Forschung verwendet, um die muskarinische Acetylcholinrezeptorfamilie und ihre Rolle bei verschiedenen physiologischen Prozessen zu untersuchen . Seine Fähigkeit, selektiv auf M1- und M4-Rezeptoren abzuzielen, macht es zu einem wertvollen Werkzeug, um die Funktion dieser Rezeptoren im Gehirn zu verstehen.
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es als Agonist an muskarinischen Acetylcholinrezeptoren wirkt, insbesondere an den Subtypen M1 und M4 . Durch die Stimulation dieser Rezeptoren trägt this compound dazu bei, Neurotransmitterkreisläufe wieder ins Gleichgewicht zu bringen, die bei Erkrankungen wie Schizophrenie und Alzheimer-Krankheit gestört sind . Diese Wiederherstellung des Gleichgewichts beinhaltet die Modulation von Acetylcholin-, Dopamin- und Glutamat-Signalwegen, was zu Verbesserungen der kognitiven und verhaltensbezogenen Symptome führt .
Wirkmechanismus
Target of Action
Xanomeline is a small molecule muscarinic acetylcholine receptor agonist . Its primary targets are the muscarinic M1 and M4 receptor subtypes . These receptors are part of the muscarinic acetylcholine receptor family, which consists of five subtypes designated M1-M5 . The M1 and M4 receptors are expressed in areas important for dopamine and glutamate neural circuit regulation, such as the frontal cortex and dorsal and ventral striatum .
Mode of Action
Xanomeline interacts with its targets by binding to the muscarinic M1 and M4 receptors with high affinity . This binding stimulates these receptors, leading to a series of biochemical reactions . Xanomeline’s mechanism of action is hypothesized to be via rebalancing key neurotransmitter circuits, including acetylcholine, dopamine, and glutamate, which are disrupted in schizophrenia and related diseases .
Biochemical Pathways
Upon binding to the M1 and M4 receptors, xanomeline regulates key dopaminergic and glutamatergic circuits in the brain . This regulation is thought to rebalance the disrupted neurotransmitter circuits in neuropsychiatric and neurological diseases such as schizophrenia and Alzheimer’s disease .
Pharmacokinetics
Xanomeline’s physical chemical properties, including low molecular weight, lipophilicity, and absence of hydrogen bond donors, favor its entry into the brain with a high brain to plasma ratio (> 10:1) . After administration, approximately 75% of the radiolabel was recovered in urine within 24 hours . Overall, 95% of the radiolabeled dose was recovered in urine and feces .
Result of Action
The stimulation of the M1 and M4 receptors by xanomeline has been shown to have various effects at the molecular and cellular levels. For instance, xanomeline has been found to protect cortical neuronal cells possibly through the inhibition of apoptosis after oxygen-glucose deprivation . It also reduced reactive oxygen species production, attenuated the oxygen-glucose deprivation-induced hypoxia-inducible factor α (HIF-1α) increase, and partially reversed the reduction of haem oxygenase-1 (HO-1), Sirtuin-1, B-cell lymphoma 2 (Bcl-2), poly ADP-ribose polymerase (PARP), and phosphorylated kinase B (p-Akt) induced by oxygen-glucose deprivation .
Action Environment
The action, efficacy, and stability of xanomeline can be influenced by various environmental factors. For instance, the ability of xanomeline to cross the blood-brain barrier allows it to effectively target and stimulate muscarinic receptors in the brain . This property is crucial for its therapeutic effects in neuropsychiatric and neurological diseases. More research is needed to fully understand how other environmental factors may influence the action of xanomeline .
Biochemische Analyse
Biochemical Properties
Xanomeline plays a significant role in biochemical reactions by acting as an agonist for the muscarinic acetylcholine receptor family, which includes five subtypes: M1, M2, M3, M4, and M5 . It binds with near identical affinity to all five subtypes but exhibits functional selectivity for the M1 and M4 receptors . The interaction of xanomeline with these receptors leads to the modulation of neurotransmitter circuits, including acetylcholine, dopamine, and glutamate . This modulation is crucial for rebalancing neurotransmitter circuits disrupted in neuropsychiatric and neurological diseases .
Cellular Effects
Xanomeline influences various cellular processes by targeting muscarinic receptors, particularly M1 and M4 . In the central nervous system, xanomeline regulates key dopaminergic and glutamatergic circuits, which are essential for cognitive function and behavior . It has been shown to protect cortical cells from oxygen-glucose deprivation and increase the release of soluble amyloid precursor protein from cells . Additionally, xanomeline’s agonistic activity at the M1 receptor impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, xanomeline exerts its effects through the stimulation of muscarinic M1 and M4 receptors . This stimulation leads to the rebalancing of key neurotransmitter circuits, including acetylcholine, dopamine, and glutamate . Xanomeline’s binding interactions with these receptors result in the activation of downstream signaling pathways that regulate neurotransmitter release and neural circuit function . The compound’s mechanism of action is hypothesized to involve the modulation of neurotransmitter circuits disrupted in schizophrenia and related diseases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of xanomeline have been observed to change over time. Xanomeline is rapidly absorbed and extensively biotransformed into metabolites . The compound exhibits a rapid initial elimination phase followed by a slower terminal elimination phase . Long-term studies have shown that xanomeline can lead to sustained increases in acetylcholine levels and modulation of dopaminergic and glutamatergic circuits . Its development was initially discontinued due to cholinergic side effects, which were later mitigated through the co-formulation with trospium .
Dosage Effects in Animal Models
In animal models, the effects of xanomeline vary with different dosages. Studies have shown that xanomeline can reverse amphetamine- and scopolamine-induced disruptions in latent inhibition, which is predictive of its activity against positive symptoms of schizophrenia . The compound also alleviates MK801-induced abnormalities, suggesting efficacy against negative and cognitive symptoms . High doses of xanomeline can lead to adverse effects such as dystonia in animal models .
Metabolic Pathways
Xanomeline is involved in metabolic pathways that include its biotransformation into various metabolites . The compound is rapidly absorbed and extensively metabolized, with a significant portion of the dose recovered in urine and feces . The metabolic pathways of xanomeline involve interactions with enzymes that facilitate its biotransformation and elimination from the body .
Transport and Distribution
Xanomeline is rapidly and extensively absorbed after oral administration . It has a high brain-to-plasma ratio, favoring its entry into the brain . The compound’s distribution within cells and tissues is influenced by its lipophilicity and absence of hydrogen bond donors . Xanomeline’s transport and distribution are also affected by its interactions with transporters and binding proteins that facilitate its localization and accumulation in specific tissues .
Subcellular Localization
Xanomeline’s subcellular localization is primarily within the central nervous system, where it targets muscarinic receptors . The compound’s activity and function are influenced by its localization to specific compartments and organelles within cells . Xanomeline’s targeting signals and post-translational modifications direct it to areas where it can effectively modulate neurotransmitter circuits and cellular processes .
Vorbereitungsmethoden
The synthesis of xanomeline involves several steps. The key intermediate is 3-(4-Hexoxy-1,2,5-thiadiazol-3-yl)-1-methyl-5,6-dihydro-2H-pyridine . The synthetic route typically includes the following steps:
Formation of the thiadiazole ring: This involves the reaction of appropriate starting materials under specific conditions to form the thiadiazole ring.
Attachment of the hexoxy group: The hexoxy group is introduced through a substitution reaction.
Formation of the pyridine ring: The final step involves the formation of the pyridine ring, completing the synthesis of xanomeline.
Industrial production methods for xanomeline are not widely documented, but they likely involve optimization of the above synthetic route to ensure high yield and purity.
Analyse Chemischer Reaktionen
Xanomelin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an this compound verändern und möglicherweise seine pharmakologischen Eigenschaften verändern.
Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Vergleich Mit ähnlichen Verbindungen
Xanomelin ist einzigartig in seiner selektiven Zielsetzung von M1- und M4-Muskarinrezeptoren. Ähnliche Verbindungen umfassen:
Acetylcholin: Der natürliche Neurotransmitter, den this compound in seiner Wirkung auf muskarinische Rezeptoren nachahmt.
Pilocarpin: Ein weiterer Agonist des muskarinischen Rezeptors, der zur Behandlung von Glaukom und trockenem Mund eingesetzt wird.
Im Vergleich zu diesen Verbindungen weist this compound eine höhere Selektivität für M1- und M4-Rezeptoren auf, was es besonders nützlich für die Behandlung von Erkrankungen des zentralen Nervensystems macht .
Eigenschaften
IUPAC Name |
3-hexoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3OS/c1-3-4-5-6-10-18-14-13(15-19-16-14)12-8-7-9-17(2)11-12/h8H,3-7,9-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLJIIDDOBNFHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=NSN=C1C2=CCCN(C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60157286 | |
Record name | Xanomeline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60157286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131986-45-3 | |
Record name | Xanomeline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131986-45-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Xanomeline [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131986453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Xanomeline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15357 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Xanomeline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60157286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Xanomeline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | XANOMELINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ORI6L73CJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.